molecular formula C6H8O2 B12275336 2-Oxabicyclo[2.2.1]heptan-5-one CAS No. 111292-40-1

2-Oxabicyclo[2.2.1]heptan-5-one

Cat. No.: B12275336
CAS No.: 111292-40-1
M. Wt: 112.13 g/mol
InChI Key: MHQWNOCGIPVYED-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.1]heptan-5-one, also known as 7-oxabicyclo[2.2.1]heptan-5-one, is a bicyclic organic compound that features a unique structure with an oxygen bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 2-Oxabicyclo[2.2.1]heptan-5-one involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This reaction produces 7-oxabicyclo[2.2.1]hept-2-enes and 7-oxabicyclo[2.2.1]hepta-2,5-dienes, which can be further processed to obtain the desired compound . Another approach includes the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can be isomerized into the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of high-pressure reactors and efficient catalysts can enhance the reaction efficiency and scalability .

Comparison with Similar Compounds

2-Oxabicyclo[2.2.1]heptan-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it a valuable compound for various applications.

Properties

CAS No.

111292-40-1

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

2-oxabicyclo[2.2.1]heptan-5-one

InChI

InChI=1S/C6H8O2/c7-6-2-5-1-4(6)3-8-5/h4-5H,1-3H2

InChI Key

MHQWNOCGIPVYED-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)C1CO2

Origin of Product

United States

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